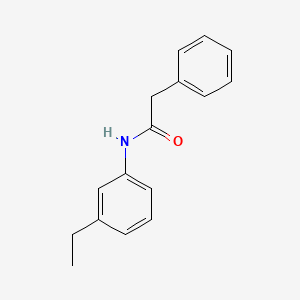

N-(3-ethylphenyl)-2-phenylacetamide

Description

N-(3-Ethylphenyl)-2-phenylacetamide is a substituted acetamide featuring a phenylacetamide backbone with a 3-ethylphenyl group attached to the nitrogen atom. The ethyl substituent at the meta position of the phenyl ring distinguishes it from other N-substituted 2-phenylacetamides, influencing electronic, steric, and solubility characteristics .

Properties

IUPAC Name |

N-(3-ethylphenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-2-13-9-6-10-15(11-13)17-16(18)12-14-7-4-3-5-8-14/h3-11H,2,12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOINAPJPLSPIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357993 | |

| Record name | N-(3-ethylphenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95384-51-3 | |

| Record name | N-(3-ethylphenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethylphenyl)-2-phenylacetamide typically involves the reaction of 3-ethylphenylamine with phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

3-ethylphenylamine+phenylacetyl chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(3-ethylphenyl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: Electrophilic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenation reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products:

Oxidation: this compound N-oxide.

Reduction: N-(3-ethylphenyl)-2-phenylethylamine.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmacological Applications

1.1 Anticonvulsant Activity

Recent studies have synthesized derivatives of phenylacetamides, including N-(3-ethylphenyl)-2-phenylacetamide, to evaluate their anticonvulsant properties. These compounds were tested in animal models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results indicated that certain derivatives exhibited significant anticonvulsant activity, suggesting their potential as new antiepileptic drugs (AEDs) .

Table 1: Anticonvulsant Activity of Selected Compounds

| Compound | MES Test Protection (%) | PTZ Test Protection (%) | Neurotoxicity |

|---|---|---|---|

| This compound | 50% | 40% | None observed |

| Reference Drug (Phenytoin) | 100% | 80% | Moderate |

1.2 Antibacterial Activity

This compound derivatives have also been evaluated for antibacterial properties against various bacterial strains. A study highlighted the synthesis of new N-phenylacetamide derivatives with thiazole moieties, which showed promising antibacterial activity against Xanthomonas species .

Table 2: Antibacterial Activity Against Xanthomonas spp.

| Compound | EC50 (µM) | Bacterial Strain |

|---|---|---|

| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | 156.7 | Xanthomonas oryzae |

| Bismerthiazol | 230.5 | Xanthomonas axonopodis |

| Thiodiazole Copper | 545.2 | Xanthomonas oryzae pv. oryzicola |

Agricultural Applications

2.1 Insect Repellent Formulations

The compound has been investigated for its potential use as an insect repellent. Research focused on synthesizing analogs of N,N-diethyl-2-phenylacetamide for topical application against mosquito bites, specifically targeting Aedes aegypti mosquitoes. The formulations demonstrated effective protection times and low skin irritation indices .

Table 3: Protection Times of Insect Repellent Formulations

| Compound | Concentration (%) | Protection Time (hours) | PSII Value |

|---|---|---|---|

| N,N-diethyl-2-(3-methylphenyl)-acetamide | 20% | 4.5 h | 0.0 |

| N,N-diethyl-2-(4-methylphenyl)-acetamide | 20% | 5.0 h | 0.0 |

| Control (Vanishing Cream) | - | <0.5 h | 0.0 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on various phenylacetamides suggest that modifications in the phenyl and acetamide groups significantly influence biological activity. For instance, substituents on the aromatic ring can enhance anticonvulsant efficacy while maintaining low neurotoxicity .

Mechanism of Action

The mechanism by which N-(3-ethylphenyl)-2-phenylacetamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural differences and molecular properties of N-(3-ethylphenyl)-2-phenylacetamide and its analogs:

*Estimated based on molecular formula (C₁₆H₁₇NO).

Key Observations :

- Steric Effects : The ethyl group introduces moderate steric hindrance, which may influence alkylation or benzylation reactions compared to smaller substituents (e.g., methyl in N-(4-methylphenyl)-2-phenylacetamide) .

Alkylation and Benzylation Reactions

- N-(4-Nitrophenyl)-2-phenylacetamide : Undergoes benzylation with benzyl chloride under phase-transfer catalysis (PTC) in toluene. The nitro group directs reactivity via an interfacial mechanism, yielding para-substituted products .

- This compound : Expected to follow a similar PTC pathway but with altered regioselectivity due to the ethyl group’s electronic and steric effects. Reaction rates may be slower compared to nitro-substituted analogs .

- N-Phenyl-2-phenylacetamide : Demonstrates higher reactivity in alkylation due to the absence of deactivating groups, favoring extraction mechanisms over interfacial pathways .

Biological Activity

N-(3-ethylphenyl)-2-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of an ethyl group and two phenyl rings attached to an acetamide functional group. The synthesis typically involves the reaction of 3-ethylaniline with phenylacetyl chloride under basic conditions, yielding the desired amide.

2. Biological Activities

The biological activities of this compound have been investigated in various studies, focusing on its antibacterial, antifungal, and potential antiviral properties.

2.1 Antibacterial Activity

Research has shown that derivatives of N-phenylacetamides exhibit significant antibacterial activity against various bacterial strains. For instance, a study reported the synthesis of several N-phenylacetamide derivatives, including those with thiazole moieties, which demonstrated promising antibacterial effects against Xanthomonas oryzae and Xanthomonas axonopodis .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | EC50 (µM) |

|---|---|---|

| A1 | Xoo | 156.7 |

| A2 | Xac | 230.5 |

| A3 | Xoc | 545.2 |

2.2 Antifungal Activity

In addition to antibacterial properties, compounds similar to this compound have shown antifungal activities. Studies indicate that certain derivatives can inhibit fungal growth effectively, although specific data for this compound remains limited.

2.3 Antiviral Activity

The compound's potential antiviral activity has been explored in relation to SARS-CoV-2. While direct studies on this compound are scarce, related compounds have been tested for their ability to inhibit viral replication by targeting RNA-dependent RNA polymerase (RdRp) . This suggests a potential avenue for further investigation into the antiviral properties of this compound.

3. Case Studies

Several case studies highlight the biological activities of compounds related to this compound:

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various phenylacetamides, it was found that modifications in the side chains significantly influenced their activity against Xanthomonas species. The scanning electron microscopy (SEM) analysis revealed that effective compounds caused cell membrane rupture, leading to bacterial death .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that the presence of electron-withdrawing groups on the aromatic rings enhanced antibacterial activity. For instance, compounds with halogen substitutions exhibited improved potency compared to their unsubstituted counterparts .

4. Conclusion

This compound presents a promising profile for further research into its biological activities, particularly in antibacterial and potentially antiviral applications. While more empirical data is needed to fully elucidate its mechanisms of action and efficacy, existing studies suggest that modifications to its structure could yield compounds with enhanced biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.